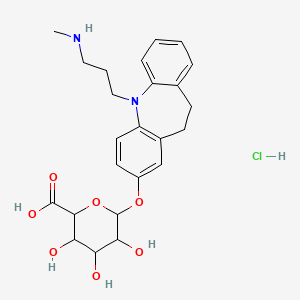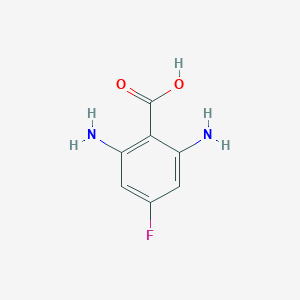![molecular formula C8H13NO2 B14791784 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a hydroxyl group at the 6th position and a methyl group at the 8th position on the azabicyclo[3.2.1]octane scaffold. Tropane alkaloids are known for their wide array of biological activities, making this compound of significant interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the required stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure with the desired stereochemistry .
Another method involves the desymmetrization of achiral tropinone derivatives. This process allows for the direct formation of the 8-azabicyclo[3.2.1]octane architecture with high stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3rd position can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-oxo-8-methyl-1-azabicyclo[3.2.1]octan-3-one.
Reduction: Formation of 6-hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methyl groups on the azabicyclo[3.2.1]octane scaffold play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction .
類似化合物との比較
Similar Compounds
6-Hydroxytropinone: Similar structure but lacks the methyl group at the 8th position.
7-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a hydroxyl group at the 7th position.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-: An ester derivative with similar core structure.
Uniqueness
6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for studying stereoselective reactions and developing new pharmaceuticals .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
6-hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-5-7-2-6(10)3-9(5)4-8(7)11/h5,7-8,11H,2-4H2,1H3 |
InChIキー |
DOWIECVPCFBNSJ-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(=O)CN1CC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B14791749.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)

